3-Chloroanisole

Description

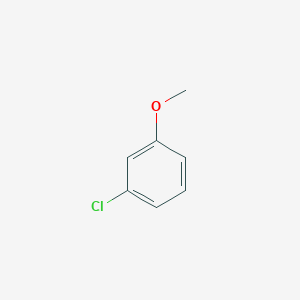

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKILTJWFRTXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062667 | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-89-8 | |

| Record name | 3-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloroanisole: A Comprehensive Technical Guide for Researchers

CAS Number: 2845-89-8

This technical guide provides an in-depth overview of 3-Chloroanisole, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document covers its chemical and physical properties, synthesis methods, key applications with detailed experimental protocols, and safety information.

Core Properties of 3-Chloroanisole

3-Chloroanisole, also known as 1-chloro-3-methoxybenzene, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an important intermediate in various chemical syntheses due to the reactivity conferred by the chlorine and methoxy (B1213986) groups on the benzene (B151609) ring.[2]

Physicochemical Data

The key physicochemical properties of 3-Chloroanisole are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2845-89-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.164 g/mL at 25 °C | [3] |

| Boiling Point | 193 °C | [3] |

| Flash Point | 73 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.536 | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

Synthesis of 3-Chloroanisole

3-Chloroanisole can be synthesized through various methods. A notable one-step preparation involves the nucleophilic aromatic substitution of the nitro group in 3-substituted nitrobenzenes.[4][5]

Experimental Protocol: One-Step Synthesis from 3-Chloronitrobenzene

This protocol is based on the methoxydenitration of 3-chloronitrobenzene.[4][5]

Materials:

-

3-Chloronitrobenzene

-

Sodium methoxide (B1231860) (solid)

-

Potassium hydroxide (B78521) (solid powder)

-

Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst, PTC)

-

Water

Procedure:

-

In a reaction vessel, dissolve 3-chloronitrobenzene (0.3 mol) in toluene (60 mL).

-

To this solution, add solid sodium methoxide (0.36 mol), solid potassium hydroxide (0.51 mol), and tetrabutylammonium bromide (0.038 mol) at room temperature.

-

Force a passage of air through the reaction solution (aerobic conditions).

-

Stir the heterogeneous mixture vigorously at 50 °C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the mixture with water to remove inorganic compounds.

-

Separate the organic phase, which contains the 3-Chloroanisole product. This method can achieve yields of more than 80% and purities greater than 99%.[4][5]

Applications in Pharmaceutical Synthesis

3-Chloroanisole is a key starting material (KSM) and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the analgesic drug Tramadol.[2]

Experimental Protocol: Synthesis of Tramadol via Grignard Reaction

This synthesis involves the preparation of a Grignard reagent from 3-Chloroanisole, which then reacts with a Mannich base. The following is a generalized protocol based on described industrial processes.

Part 1: Grignard Reagent Formation

-

Activate magnesium turnings in a dry reaction flask.

-

Add a solution of 3-Chloroanisole in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF), dropwise to the activated magnesium to initiate the Grignard reaction.

-

Maintain the reaction under reflux until the magnesium is consumed, yielding (3-methoxyphenyl)magnesium chloride.

Part 2: Reaction with Mannich Base and Work-up

-

Heat the prepared Grignard solution to approximately 75°C.

-

Slowly add a solution of the Mannich base, (2-dimethylamino)methylcyclohexanone, to the Grignard reagent. Maintain the reaction at reflux.

-

After the reaction is complete, cool the mixture and quench it by carefully adding it to water at a low temperature (e.g., 10°C).

-

Acidify the mixture with hydrochloric acid and separate the organic layer.

-

Neutralize the aqueous layer with a base (e.g., ammonia (B1221849) solution) and extract the crude Tramadol base with a solvent like toluene.

-

The crude product can then be further purified, for example, by forming a salt (e.g., with nitric acid) and recrystallizing.

Advanced Synthesis Applications

Beyond Tramadol, 3-Chloroanisole is a precursor for complex heterocyclic structures like alkoxyindoles, which are significant in pharmaceutical research.

Experimental Protocol: Regioselective Synthesis of 4- and 7-Alkoxyindoles

An efficient synthesis of 4- and 7-alkoxyindoles uses 3-Chloroanisole as a starting material. The overall strategy involves a directed ortho-metalation followed by two palladium-catalyzed processes: a Sonogashira coupling and a tandem amination/cyclization reaction.[1]

Note: This is a multi-step synthesis, and the following is a high-level overview of the key transformations.

-

Directed Ortho-metalation: The first step involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong base, followed by the introduction of a functional group (e.g., iodine) to set the stage for subsequent cross-coupling.

-

Sonogashira Coupling: The functionalized anisole (B1667542) derivative is then subjected to a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. This step introduces the carbon framework necessary for the formation of the indole (B1671886) ring.

-

Tandem Amination/Cyclization: The final key step is another palladium-catalyzed reaction, this time a tandem process involving amination and cyclization to construct the indole ring system, yielding the desired alkoxyindole.

Other Industrial Applications

3-Chloroanisole also finds utility in material science, particularly as an electrolyte additive to enhance the overcharging protection of lithium-ion batteries.[2] While detailed public protocols are scarce, its function is likely related to its electrochemical properties, allowing it to be electropolymerized on the cathode surface during overcharging, thus preventing further unwanted reactions and improving battery safety.

Safety and Handling

3-Chloroanisole is a combustible liquid and can cause skin, eye, and respiratory tract irritation. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn. Facilities should be equipped with an eyewash station and a safety shower.

In case of exposure:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention.

References

- 1. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 3. Collection - One-Step Preparation of Some 3-Substituted Anisoles - Organic Process Research & Development - Figshare [acs.figshare.com]

- 4. Item - One-Step Preparation of Some 3-Substituted Anisoles - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chloroanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloroanisole (m-chloroanisole), a significant chemical intermediate in various fields, including pharmaceutical and agrochemical development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in complex molecular synthesis.

Core Properties of 3-Chloroanisole

3-Chloroanisole, with the chemical formula C₇H₇ClO, is a halogenated aromatic ether.[1][2] It is recognized as a crucial building block in organic synthesis.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO | [5] |

| Molecular Weight | 142.58 g/mol | [5] |

| IUPAC Name | 1-chloro-3-methoxybenzene | [5] |

| CAS Number | 2845-89-8 | [1] |

| Synonyms | m-Chloroanisole, m-Chlorophenyl methyl ether | [1] |

| SMILES | COC1=CC(=CC=C1)Cl | [5] |

| InChI Key | YUKILTJWFRTXGB-UHFFFAOYSA-N | [5] |

The physical and chemical properties of 3-Chloroanisole are summarized below. It typically appears as a colorless to pale yellow liquid.[1]

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.164 g/mL at 25 °C | [3] |

| Boiling Point | 193 °C | [3] |

| Melting Point | 25 °C | [6] |

| Flash Point | 73 °C (closed cup) | [3] |

| Refractive Index | 1.5345-1.5365 (at 20 °C) | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical quantification of 3-Chloroanisole are presented below. These protocols are designed to provide researchers with a practical foundation for their work.

3-Chloroanisole can be synthesized through several routes. One common industrial method involves the nucleophilic aromatic substitution of m-dichlorobenzene with sodium methoxide (B1231860), catalyzed by a copper salt.[7] Another approach is the methoxydenitration of 3-chloronitrobenzene.[2][8]

Protocol: Synthesis from m-Dichlorobenzene [7]

This protocol describes the synthesis of 3-chloroanisole using m-dichlorobenzene and sodium methoxide in the presence of a cuprous bromide catalyst.

Materials:

-

m-Dichlorobenzene

-

28% Sodium methoxide solution in methanol

-

Cuprous bromide (CuBr)

-

N,N-Dimethylformamide (DMF)

-

Benzene

-

Deionized water

Procedure:

-

To a reaction flask equipped with a stirrer and reflux condenser, add m-dichlorobenzene (0.3 mol, 44.1 g), 28% sodium methoxide solution (0.6 mol, 115.7 g), and N,N-dimethylformamide (100 mL).

-

Add cuprous bromide (0.021 mol, 3 g) as a catalyst to the mixture.

-

Heat the mixture under stirring to distill off the methanol. Continue heating until the reaction temperature reaches 140 °C and maintain reflux for 18 hours.

-

After the reaction is complete, cool the mixture and remove the DMF by distillation under reduced pressure.

-

To the residue, add deionized water and extract the aqueous phase three times with 30 mL portions of benzene.

-

Combine the organic extracts and purify by fractional distillation to obtain 3-chloroanisole.

The analysis of 3-Chloroanisole, particularly at trace levels in complex matrices like water or wine, is commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]

Protocol: Trace Analysis in Water [9][10]

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps (B75204) and septa

-

Sodium chloride (NaCl)

-

3-Chloroanisole standard

-

Internal standard (e.g., 2,4,6-trichloroanisole-d5)

Procedure:

-

Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 4 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace. Spike the sample with an appropriate amount of the internal standard.

-

HS-SPME Extraction:

-

Equilibrate the sample vial at 70 °C for 5 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 20-30 minutes at 70 °C with continued agitation to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250 °C, for thermal desorption of the analytes for 5 minutes.

-

GC Separation: Use a suitable capillary column (e.g., TG-WaxMS, 30 m x 0.25 mm x 0.25 µm). Set the oven temperature program as follows: initial temperature of 60 °C for 1 minute, ramp up to 150 °C at 20 °C/min, then ramp to 270 °C at 30 °C/min and hold for 0.5 minutes.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 3-chloroanisole (e.g., m/z 142, 111, 77).

-

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of 3-chloroanisole in the sample based on the peak area ratio relative to the internal standard.

Role in Pharmaceutical Synthesis

3-Chloroanisole is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate in the synthesis of more complex molecules.[3][12] Its chemical structure allows for various modifications, making it a valuable starting material in multi-step synthetic pathways. A notable application is in the regioselective synthesis of 4- and 7-alkoxyindoles, which are scaffolds for compounds with potential therapeutic activities.

The following diagram illustrates a generalized synthetic pathway where 3-Chloroanisole is a key precursor to a substituted indole (B1671886) derivative, a common core in many pharmaceutical compounds.

Caption: Synthetic pathway from 3-Chloroanisole to a substituted alkoxyindole.

This workflow highlights the strategic use of 3-Chloroanisole as a starting material. The methoxy (B1213986) and chloro substituents guide subsequent chemical transformations, enabling the construction of the more complex indole ring system, which is a privileged structure in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Item - One-Step Preparation of Some 3-Substituted Anisoles - American Chemical Society - Figshare [acs.figshare.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 7. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. mlunias.com [mlunias.com]

An In-depth Technical Guide to the Synthesis of 3-Chloroanisole from 3-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloroanisole from 3-chlorophenol (B135607), a crucial transformation in the production of various pharmaceutical and agrochemical intermediates. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and important safety considerations.

Introduction

3-Chloroanisole is a valuable chemical intermediate used in the synthesis of a range of organic molecules.[1] Its preparation from 3-chlorophenol is a common and efficient process, typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Reaction Pathway and Mechanism

The synthesis of 3-chloroanisole from 3-chlorophenol proceeds via the Williamson ether synthesis, an SN2 reaction.[2] The reaction can be broken down into two key steps:

-

Deprotonation: 3-Chlorophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the acidic phenolic hydroxyl group. This generates the 3-chlorophenoxide anion, a potent nucleophile.

-

Nucleophilic Attack: The 3-chlorophenoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I). This results in the formation of 3-chloroanisole and a salt byproduct.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 3-chloroanisole from 3-chlorophenol using dimethyl sulfate as the methylating agent.

Materials:

-

3-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq).

-

Addition of Methylating Agent: To the stirred solution, add dimethyl sulfate (1.1 eq) dropwise at room temperature using a dropping funnel. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by water (2 x 50 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3-chloroanisole.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 3-chloroanisole.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 214 | 1.218 (at 25°C) |

| 3-Chloroanisole | C₇H₇ClO | 142.58 | 193 | 1.164 (at 25°C) |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (3-Chlorophenol:Base:Methylating Agent) | 1 : 1.1 : 1.1 |

| Solvent | Water / Diethyl ether |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Typical Yield | >80% |

Characterization

The identity and purity of the synthesized 3-chloroanisole can be confirmed using various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

3-Chlorophenol: Aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The phenolic proton will appear as a broad singlet.

-

3-Chloroanisole: The methoxy (B1213986) protons appear as a sharp singlet around δ 3.8 ppm. The aromatic protons appear in the range of δ 6.7-7.2 ppm.

-

-

¹³C NMR (CDCl₃):

5.2. Infrared (IR) Spectroscopy

-

3-Chlorophenol: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C-Cl stretching is typically found in the fingerprint region.[5][6][7]

-

3-Chloroanisole: The characteristic O-H peak of the starting material will be absent. A strong C-O-C stretching band will appear around 1250 cm⁻¹. Aromatic C-H and C-Cl stretching bands will also be present.[8][9]

Safety and Handling

-

3-Chlorophenol: Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent and can cause severe burns. All manipulations should be carried out in a fume hood with extreme caution.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of 3-chloroanisole from 3-chlorophenol. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently achieve high yields of the desired product. Proper characterization using NMR and IR spectroscopy is essential to confirm the identity and purity of the synthesized 3-chloroanisole.

References

- 1. 3-Chloroanisole | 2845-89-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Chloroanisole(2845-89-8) 13C NMR [m.chemicalbook.com]

- 5. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chlorophenol(108-43-0) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Chloroanisole(2845-89-8) IR Spectrum [m.chemicalbook.com]

- 9. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloroanisole: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloroanisole (CAS No: 2845-89-8). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Physical Properties

3-Chloroanisole is a colorless to pale yellow liquid with a characteristic aromatic, sometimes described as sweet or floral, odor.[1][2][3][4] It is an organic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and a chlorine atom at the meta position relative to each other.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Quantitative physical data for 3-Chloroanisole are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [1][5][6] |

| Molecular Weight | 142.58 g/mol | [2][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][8] |

| Density | 1.164 g/mL at 25 °C | [8][9][10] |

| Boiling Point | 193 °C at 760 mmHg | [5][8][9] |

| Melting Point | -2 °C to 25 °C (range from sources) | [2][10] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5][6][9] |

| Refractive Index | n20/D 1.536 | [9][10] |

| Solubility | Limited solubility in water (235 mg/L) | [1][3][10] |

| Moderately soluble in organic solvents like ethanol, acetone, and ether | [1][2][4] | |

| Vapor Pressure | 0.531 mmHg at 25°C | [8] |

Chemical Properties and Reactivity

3-Chloroanisole exhibits typical reactivity for a halogenated aromatic ether. The presence of the methoxy group and the chlorine atom on the benzene ring dictates its chemical behavior in various reactions.

-

Nucleophilic Aromatic Substitution: The nitro group in 3-substituted nitrobenzenes can be displaced by methoxide (B1231860) ions in a nucleophilic aromatic substitution reaction to form 3-substituted anisoles, including 3-Chloroanisole.[11][12]

-

Directed Ortho-Metalation: The methoxy group can direct ortho-metalation, which can be followed by palladium-catalyzed reactions for further functionalization.[9]

-

Intermediate in Organic Synthesis: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules. It is used in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2][4][5] For instance, it is a precursor in the regioselective synthesis of 4- and 7-alkoxyindoles.[9][10] It has also been used in the synthesis of nonsteroidal anti-inflammatory drugs like nimesulide (B1678887) and the antidepressant trazodone.[2]

-

Applications in Agrochemicals: 3-Chloroanisole is an intermediate in the manufacturing of fungicides such as fluazinam (B131798) and penconazole, as well as herbicides and insecticides.[2][4]

-

Electrolyte Additive: It has been employed as an electrolyte additive for overcharge protection in Li-ion cells.[9][10]

Experimental Protocols

One-Step Synthesis of 3-Chloroanisole

A documented method for the preparation of 3-Chloroanisole involves the nucleophilic aromatic substitution of the nitro group from 3-chloronitrobenzene.[11][12]

Materials:

-

3-chloronitrobenzene

-

Toluene

-

Sodium methoxide (solid powder)

-

Potassium hydroxide (B78521) (solid powder)

-

Tetrabutylammonium (B224687) bromide (phase-transfer catalyst)

-

Water

Procedure:

-

In a reaction vessel, dissolve 3-chloronitrobenzene in toluene.

-

Add solid sodium methoxide powder, solid potassium hydroxide powder, and tetrabutylammonium bromide to the solution at room temperature.

-

Stir the heterogeneous mixture vigorously while maintaining a temperature of 50 °C for 2 hours. Forced passage of air through the reaction solution is required.

-

After the reaction period, cool the mixture.

-

Wash the mixture with water to remove inorganic compounds.

-

Separate the organic phase. The product, 3-Chloroanisole, is in the organic phase and can be further purified if necessary.

Visualizations

Synthesis Workflow of 3-Chloroanisole

The following diagram illustrates the one-step synthesis of 3-Chloroanisole from 3-chloronitrobenzene.

Caption: One-step synthesis of 3-Chloroanisole.

Applications of 3-Chloroanisole

This diagram outlines the logical relationship between the chemical nature of 3-Chloroanisole and its diverse applications.

Caption: Applications derived from 3-Chloroanisole.

Spectral Data

Spectral data are crucial for the identification and characterization of 3-Chloroanisole. Key spectral information includes:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[13][14]

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight. The top peak is observed at m/z 142.[13]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of functional groups within the molecule.[13]

-

Raman Spectroscopy: Complements IR spectroscopy for structural analysis.[13]

-

UV-VIS Spectroscopy: Provides information about the electronic transitions within the molecule.[13]

Safety and Handling

3-Chloroanisole is considered a combustible liquid and may cause irritation to the eyes, skin, and respiratory system.[3][15][16] It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, in a well-ventilated area.[15][17][18] Store in a cool, dry, well-ventilated place away from sources of ignition.[8][15][19] In case of spills, absorb with an inert material and dispose of it as hazardous waste.[16][17][18]

References

- 1. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-chloroanisole | 2845-89-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 3-Chloroanisole | CAS#:2845-89-8 | Chemsrc [chemsrc.com]

- 7. akkshatpurechem.com [akkshatpurechem.com]

- 8. 3-Chloroanisole CAS 2845-89-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 3-氯苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Chloroanisole | 2845-89-8 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Chloroanisole(2845-89-8) 1H NMR spectrum [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. kscl.co.in [kscl.co.in]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. lgcstandards.com [lgcstandards.com]

Spectroscopic Profile of 3-Chloroanisole: A Technical Guide

Introduction

3-Chloroanisole is an aromatic organic compound with the chemical formula C₇H₇ClO. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is essential for researchers, scientists, and professionals in drug development for characterization, quality control, and reaction monitoring. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-Chloroanisole, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data for 3-Chloroanisole is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-Chloroanisole provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.19 | t | 8.0 | H-5 |

| 6.92 | d | 8.0 | H-6 |

| 6.89 | s | - | H-2 |

| 6.78 | d | 8.0 | H-4 |

| 3.78 | s | - | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The data below was also acquired in CDCl₃.[1]

| Chemical Shift (δ) ppm | Assignment |

| 160.3 | C-1 |

| 134.9 | C-3 |

| 130.2 | C-5 |

| 120.8 | C-4 |

| 114.3 | C-6 |

| 112.6 | C-2 |

| 55.4 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Chloroanisole is typically measured as a neat liquid film. While a comprehensive list of all absorption peaks is extensive, the following table highlights the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~800-600 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Chloroanisole, the molecular formula is C₇H₇ClO, with a molecular weight of approximately 142.58 g/mol .

| m/z (mass-to-charge ratio) | Interpretation |

| 142/144 | Molecular ion (M⁺) peak with isotopic peak for ³⁷Cl |

| 127 | [M - CH₃]⁺ |

| 99 | [M - CH₃ - CO]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A solution of 3-Chloroanisole is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is then transferred into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

The NMR tube containing the sample is placed in the spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard proton NMR experiment is performed using a 400 MHz spectrometer.[1]

-

The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

Following the ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled ¹³C NMR experiment is performed on a 100 MHz spectrometer.[1]

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The FID is processed with a Fourier transform.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation and Analysis (Neat Liquid Film):

-

A small drop of neat 3-Chloroanisole is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty spectrometer is first recorded.

-

The IR spectrum of the sample is then recorded over the range of approximately 4000-600 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of 3-Chloroanisole is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Chloroanisole.

Caption: Workflow for the spectroscopic analysis of 3-Chloroanisole.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Chloroanisole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloroanisole, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of spectral data, a detailed experimental protocol for data acquisition, and visual representations of molecular structure and experimental workflow.

Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.[1][2] By analyzing the chemical shifts, integration, and multiplicity of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. For 3-chloroanisole, ¹H NMR provides definitive information about the substitution pattern on the aromatic ring and the conformation of the methoxy (B1213986) group.

The analysis of the 3-chloroanisole spectrum involves interpreting signals from both the aromatic protons and the methoxy group protons. The aromatic region is particularly informative, revealing the electronic effects of the electron-donating methoxy group and the electron-withdrawing chloro group on the surrounding protons.

¹H NMR Spectral Data for 3-Chloroanisole

The quantitative data for the ¹H NMR spectrum of 3-chloroanisole, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, is summarized below.[3] The assignments are based on the expected electronic effects and observed spin-spin coupling patterns.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 7.19 | Triplet (t) | 8.0 | 1H |

| H6 | 6.92 | Doublet (d) | 8.0 | 1H |

| H2 | 6.89 | Singlet (s) | - | 1H |

| H4 | 6.78 | Doublet (d) | 8.0 | 1H |

| -OCH₃ | 3.78 | Singlet (s) | - | 3H |

Analysis of Spectral Data:

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at 3.78 ppm.[3] This is characteristic of methoxy protons, and the singlet multiplicity indicates no adjacent protons to couple with.

-

Aromatic Protons (H2, H4, H5, H6):

-

H5: This proton, located meta to the chlorine and ortho to the methoxy group, appears as a triplet at 7.19 ppm with a coupling constant of 8.0 Hz.[3] The triplet pattern arises from coupling to two neighboring protons, H4 and H6.

-

H2: This proton is situated between the two substituents. It appears as a singlet-like signal at 6.89 ppm.[3] Any meta coupling to H4 and H6 is too small to be resolved, resulting in a sharp singlet.

-

H6: This proton, ortho to the chlorine atom, resonates as a doublet at 6.92 ppm (J = 8.0 Hz) due to its coupling with the adjacent H5 proton.[3]

-

H4: Located para to the chlorine and ortho to the methoxy group, this proton appears as a doublet at 6.78 ppm (J = 8.0 Hz), resulting from coupling with the H5 proton.[3]

-

Caption: Molecular structure of 3-chloroanisole with proton assignments and key spin-spin couplings.

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like 3-chloroanisole.

A. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-chloroanisole.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Standard: CDCl₃ often contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for calibrating the chemical shift to 0 ppm.[4] If not present, a small drop of TMS can be added.

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Setup and Data Acquisition:

-

Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer.[3]

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate parameters for a standard ¹H NMR experiment.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for nuclear relaxation.

-

Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

C. Data Processing and Analysis:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

-

Peak Picking and Interpretation: Identify the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) for each signal to elucidate the molecular structure.[5]

Caption: Standard experimental workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of 3-chloroanisole provides a clear and detailed picture of its molecular structure. The distinct signals for the methoxy and aromatic protons, along with their characteristic chemical shifts and coupling patterns, allow for unambiguous assignment. The triplet at 7.19 ppm and the two doublets at 6.92 and 6.78 ppm are definitive evidence of the 1,3-disubstitution pattern on the benzene (B151609) ring. This guide demonstrates the systematic approach of using ¹H NMR data, from sample preparation to final spectral analysis, as a cornerstone technique in chemical research and development.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chloroanisole. It includes tabulated experimental data, a detailed experimental protocol for data acquisition, and an analysis of the substituent effects influencing the observed chemical shifts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

13C NMR Chemical Shift Data for 3-Chloroanisole

The 13C NMR spectrum of 3-chloroanisole (C7H7ClO) exhibits seven distinct signals, corresponding to the seven carbon atoms in the molecule. The experimental chemical shifts, as reported in various spectral databases, are summarized in the table below. The assignments are based on established substituent effects on the benzene (B151609) ring.

| Carbon Atom | Assignment | Chemical Shift (δ) in ppm (CDCl3) |

| C1 | C-OCH3 | 159.8 |

| C2 | C-H | 112.9 |

| C3 | C-Cl | 134.8 |

| C4 | C-H | 122.0 |

| C5 | C-H | 130.2 |

| C6 | C-H | 114.8 |

| C7 | O-CH3 | 55.4 |

Data sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of 3-chloroanisole, representative of standard practices for small organic molecules.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of 3-chloroanisole.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for 13C NMR as its carbon signal appears as a distinct triplet at approximately 77.16 ppm, which can be used for spectral calibration.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

2.2 Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is typically done by monitoring the deuterium (B1214612) lock signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0 to 220 ppm).

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

-

Referencing: Reference the spectrum by setting the solvent peak (CDCl3) to its known chemical shift of 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Analysis of Substituent Effects

The observed chemical shifts in the 13C NMR spectrum of 3-chloroanisole are a direct consequence of the electronic effects exerted by the methoxy (B1213986) (-OCH3) and chloro (-Cl) substituents on the benzene ring. These effects can be understood by considering their inductive and resonance contributions.

The diagram below illustrates the logical relationship between the substituent properties and their influence on the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloroanisole

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-chloroanisole (C₇H₇ClO). The content herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a comprehensive overview of the molecule's behavior under EI conditions. This document outlines a standard experimental protocol, presents quantitative data on major fragments, and visualizes the primary fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry

The data presented in this guide is based on a standard mass spectrometry protocol for the analysis of volatile and semi-volatile organic compounds like 3-chloroanisole.

1.1. Sample Introduction: A dilute solution of 3-chloroanisole (typically 1 mg/mL) is prepared in a volatile solvent such as methanol (B129727) or dichloromethane. The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the analyte from the solvent and any impurities. The GC column is heated in a programmed temperature gradient to ensure the elution of 3-chloroanisole into the ion source.

1.2. Ionization:

-

Technique: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard)

-

Ion Source Temperature: Maintained between 200°C and 250°C to ensure the sample remains in the gas phase without thermal degradation.

1.3. Mass Analysis:

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: A scan range of m/z 40 to 200 is sufficient to capture the molecular ion and all significant fragment ions.

-

Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum.

Data Presentation: Major Fragment Ions

The electron ionization of 3-chloroanisole results in a characteristic fragmentation pattern. The molecular ion is the base peak, which is common for stable aromatic compounds. The table below summarizes the principal ions observed in the mass spectrum.[1][2]

| m/z Ratio | Relative Intensity (%) | Proposed Neutral Loss | Proposed Fragment Ion Structure |

| 144 | 33% | - | [C₇H₇³⁷ClO]⁺• (Isotope Peak) |

| 142 | 100% (Base Peak) | - | [C₇H₇³⁵ClO]⁺• (Molecular Ion) |

| 127 | 15% | •CH₃ | [C₆H₄ClO]⁺ |

| 112 | 55% | CH₂O | [C₆H₅Cl]⁺• |

| 111 | 20% | •OCH₃ | [C₆H₄Cl]⁺ |

| 99 | 40% | •CH₃, CO | [C₅H₄Cl]⁺ |

| 77 | 15% | CH₂O, •Cl | [C₆H₅]⁺ |

| 63 | 25% | Multiple fragments | [C₅H₃]⁺ |

Note: Relative intensities are approximate and can vary slightly between instruments.

Visualization of Fragmentation Pathways

The fragmentation of the 3-chloroanisole molecular ion follows several distinct pathways, initiated by the loss of radicals or neutral molecules. The logical flow from the parent ion to its major fragments is depicted below.

Caption: Fragmentation workflow of 3-chloroanisole under EI-MS.

In-Depth Analysis of Fragmentation Pathways

The mass spectrum of 3-chloroanisole is characterized by a stable molecular ion (m/z 142) which serves as the base peak (100% relative intensity).[1][2] The presence of a single chlorine atom results in a characteristic isotopic peak at m/z 144, with an intensity approximately one-third of the molecular ion, corresponding to the ³⁷Cl isotope.

The primary fragmentation pathways are as follows:

-

Loss of a Methyl Radical (•CH₃): The cleavage of the O–CH₃ bond results in the loss of a methyl radical (15 amu), producing a fragment ion at m/z 127 . This chlorophenoxy cation is a moderately abundant ion in the spectrum.

-

Loss of Formaldehyde (B43269) (CH₂O): A rearrangement reaction can occur, leading to the elimination of a neutral formaldehyde molecule (30 amu). This process forms the chlorobenzene (B131634) radical cation at m/z 112 , which is one of the most significant fragments in the spectrum.[1]

-

Loss of a Methoxy (B1213986) Radical (•OCH₃): Cleavage of the C–O bond between the aromatic ring and the methoxy group results in the loss of a methoxy radical (31 amu), yielding the chlorophenyl cation at m/z 111 .

-

Sequential Loss of CO: The fragment ion at m/z 127 can undergo further fragmentation by losing a molecule of carbon monoxide (28 amu). This is a common pathway for phenolic-type cations and results in the formation of a chlorocyclopentadienyl cation at m/z 99 .[1]

-

Loss of a Chlorine Radical (•Cl): The fragment at m/z 112 (chlorobenzene radical cation) can lose a chlorine radical (35 amu) to form the phenyl cation at m/z 77 . This ion is characteristic of many benzene (B151609) derivatives.

These pathways collectively account for the major peaks observed in the electron ionization mass spectrum of 3-chloroanisole, providing a unique fingerprint for its identification and structural elucidation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloroanisole's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-chloroanisole, focusing on the vibrational characteristics of its key functional groups. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for molecular characterization and analysis.

Introduction to the Infrared Spectroscopy of 3-Chloroanisole

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern, or spectrum, provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecular structure.

3-Chloroanisole (C₇H₇ClO) is an aromatic organic compound with a methoxy (B1213986) group (-OCH₃) and a chlorine atom attached to a benzene (B151609) ring at the meta position. Its structure combines several key functional groups whose vibrational modes can be distinctly identified using IR spectroscopy: the aromatic ring, the ether linkage, and the carbon-chlorine bond. Understanding the characteristic IR absorptions of these groups is crucial for the identification, purity assessment, and structural elucidation of 3-chloroanisole and related compounds in various scientific and industrial applications, including pharmaceutical synthesis and materials science.

Vibrational Analysis of 3-Chloroanisole Functional Groups

The infrared spectrum of 3-chloroanisole is characterized by a series of absorption bands arising from the stretching and bending vibrations of its constituent bonds. The primary functional groups and their expected vibrational frequencies are detailed below.

Aromatic C-H Vibrations

The benzene ring gives rise to characteristic C-H stretching and bending vibrations.

-

Aromatic C-H Stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹. For 3-chloroanisole, these appear as a group of weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .

-

Aromatic C-H Out-of-Plane Bending: These are strong bands in the fingerprint region and are highly indicative of the substitution pattern on the benzene ring. For a meta-disubstituted benzene like 3-chloroanisole, characteristic strong absorptions are expected in the 900-675 cm⁻¹ region.

Ether Group (C-O-C) Vibrations

The methoxy group (-OCH₃) is a key feature of the 3-chloroanisole molecule.

-

Asymmetric C-O-C Stretching: This vibration results in a strong absorption band, which is a characteristic feature of ethers. For aromatic ethers like 3-chloroanisole, this band is typically observed in the 1275-1200 cm⁻¹ range.

-

Symmetric C-O-C Stretching: This vibration usually gives rise to a weaker band compared to the asymmetric stretch and is found in the 1075-1020 cm⁻¹ region.

C-Cl Vibrations

The presence of a chlorine atom attached to the aromatic ring also gives rise to a characteristic vibrational mode.

-

C-Cl Stretching: The carbon-chlorine stretching vibration for aryl chlorides typically appears as a strong to medium intensity band in the fingerprint region, generally in the range of 850-550 cm⁻¹ . The exact position can be influenced by the substitution pattern and other electronic effects within the molecule.

Aromatic C=C Vibrations

The stretching vibrations of the carbon-carbon double bonds within the benzene ring also produce characteristic signals.

-

C=C Ring Stretching: These vibrations typically result in a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the expected vibrational frequencies for the key functional groups of 3-chloroanisole based on established correlation charts and spectral data of similar compounds. It is important to note that the exact peak positions and intensities can be influenced by the sample phase (e.g., neat liquid, solution) and the specific instrumentation used.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretching | Aromatic | Weak-Medium |

| 2960 - 2850 | C-H Stretching (methyl) | Methoxy (-OCH₃) | Weak-Medium |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium-Weak |

| 1275 - 1200 | Asymmetric C-O-C Stretching | Ether | Strong |

| 1075 - 1020 | Symmetric C-O-C Stretching | Ether | Medium |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic | Strong |

| 850 - 550 | C-Cl Stretching | Aryl Halide | Strong-Medium |

Experimental Protocol for FTIR Analysis of 3-Chloroanisole

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 3-chloroanisole, which is a liquid at room temperature.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS detector).

-

Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates).

-

3-Chloroanisole (analytical grade).

-

Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone, spectroscopic grade).

-

Lint-free wipes.

-

Pipettes.

Sample Preparation and Measurement

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the liquid cell windows thoroughly with the appropriate solvent and allow them to dry completely.

-

Assemble the empty, clean liquid cell and place it in the sample holder within the spectrometer.

-

Acquire a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components.

-

-

Sample Spectrum Acquisition:

-

Disassemble the liquid cell.

-

Using a clean pipette, place a small drop of 3-chloroanisole onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film. Avoid trapping air bubbles.

-

Secure the plates in the demountable cell holder.

-

Place the loaded sample cell into the spectrometer's sample compartment in the same orientation as the background measurement.

-

Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Assign the observed peaks to their corresponding vibrational modes based on the data presented in Section 3 and established correlation tables.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy of 3-chloroanisole.

Caption: Workflow for FTIR Analysis of 3-Chloroanisole.

Navigating the Solubility Landscape of 3-Chloroanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloroanisole

3-Chloroanisole (meta-chloroanisole) is an aromatic organic compound with the chemical formula C₇H₇ClO. It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] The molecule consists of a benzene (B151609) ring substituted with a chlorine atom and a methoxy (B1213986) group at positions 1 and 3, respectively. This substitution pattern influences its polarity and, consequently, its solubility in various media. 3-Chloroanisole serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] A clear understanding of its solubility is crucial for reaction optimization, product purification, and formulation development.

Solubility Profile of 3-Chloroanisole

A comprehensive search of scientific databases and chemical literature reveals a notable lack of specific, quantitative data on the solubility of 3-chloroanisole in a wide range of organic solvents. The available information is largely qualitative, describing it as "moderately soluble" in common organic solvents and having limited solubility in water.

Qualitative Solubility in Organic Solvents

Based on available literature and the physicochemical properties of 3-chloroanisole, a qualitative summary of its expected solubility in different classes of organic solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The methoxy group of 3-chloroanisole can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the alcohols. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble | The polarity of these solvents allows for dipole-dipole interactions with the polar C-Cl and C-O bonds of 3-chloroanisole. |

| Nonpolar Solvents | Hexane, Toluene | Moderately Soluble to Soluble | The nonpolar benzene ring of 3-chloroanisole facilitates van der Waals interactions with nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle suggests good solubility due to similar chemical nature. |

This table is based on general chemical principles and qualitative descriptions. Experimental verification is recommended for specific applications.

Factors Influencing Solubility

The solubility of 3-chloroanisole is governed by the interplay of its molecular features with the properties of the solvent:

-

Molecular Structure: 3-Chloroanisole possesses both a nonpolar aromatic ring and polar chloro and methoxy functional groups. This dual nature results in a moderate overall polarity.

-

Solvent Polarity: As a general rule, 3-chloroanisole will be more soluble in solvents with a similar polarity. It is expected to be readily soluble in moderately polar to nonpolar organic solvents.

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. For 3-chloroanisole, an increase in temperature will likely enhance its solubility in most organic solvents.

-

Hydrogen Bonding: While 3-chloroanisole cannot act as a hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This contributes to its solubility in protic solvents like alcohols.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle of the Shake-Flask Method

An excess amount of the solute (3-chloroanisole) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solute and the saturated solution. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Experimental Protocol

Materials and Equipment:

-

3-Chloroanisole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-chloroanisole to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, or GC) to determine the concentration of 3-chloroanisole.

-

-

Calculation of Solubility:

-

Calculate the concentration of 3-chloroanisole in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of 3-chloroanisole.

Conclusion

While quantitative solubility data for 3-chloroanisole in a variety of organic solvents is not extensively documented, its molecular structure suggests good solubility in moderately polar to nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide can be employed. A thorough understanding of the solubility of 3-chloroanisole is essential for its effective use in research, development, and industrial applications. It is recommended that researchers and drug development professionals perform their own solubility determinations as needed for their specific solvent systems and conditions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Chloroanisole

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Chloroanisole (CAS No. 2845-89-8), a significant intermediate in organic synthesis.[1][2][3] This document outlines the physical properties of 3-Chloroanisole, details the experimental methodologies for their determination, and presents the data in a clear, structured format for ease of reference and comparison.

Known by synonyms such as 1-chloro-3-methoxybenzene and m-chloroanisole, 3-Chloroanisole is a colorless to pale yellow liquid with a sweet, floral odor.[2][4] Its molecular formula is C7H7ClO, and it has a molecular weight of 142.58 g/mol .[2][3]

Data Presentation: Physical Properties of 3-Chloroanisole

The boiling and melting points of 3-Chloroanisole have been reported with some variability across different sources. This section summarizes the available quantitative data in a structured table to facilitate comparison.

| Physical Property | Reported Value(s) | Source(s) |

| Boiling Point | 197.5 ± 0.0 °C at 760 mmHg | [1][5] |

| 193 °C | [3][6][7][8][9] | |

| 192°C to 194°C | [10] | |

| 175 °C | [2] | |

| Melting Point | 25 °C | [6] |

| -2 °C | [2] | |

| No data available | [11] |

Experimental Protocols

The determination of boiling and melting points is fundamental to characterizing a chemical substance. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] A common and effective method for determining the boiling point of a liquid like 3-Chloroanisole is through distillation or the capillary method.[12][13]

1. Simple Distillation Method:

This method is suitable for determining the boiling point of a pure volatile liquid.[13]

-

Apparatus Setup: A distillation flask is filled with a small volume of 3-Chloroanisole and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask with the top of the bulb level with the side arm leading to the condenser.

-

Procedure: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser. The temperature of the vapor is recorded. This temperature should remain constant during the distillation of a pure substance and represents its boiling point.[13]

-

Data Collection: The temperature is recorded when the first drop of distillate is collected and periodically throughout the distillation. For a pure compound, this temperature should remain constant.

2. Micro Boiling Point Determination (Capillary Method):

This method is useful when only a small amount of the substance is available.[14]

-

Apparatus Setup: A small amount of 3-Chloroanisole is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[15]

-

Procedure: The apparatus is heated in a heating bath (e.g., a Thiele tube with oil or a metal block). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14] The heating is then discontinued, and the bath is allowed to cool slowly.

-

Data Collection: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[12]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[16]

1. Capillary Tube Method (using a Melting Point Apparatus):

This is the most common method for determining the melting point of a solid organic compound.[16][17]

-

Sample Preparation: A small amount of solid 3-Chloroanisole (if in solid form, as one source suggests a melting point of 25°C[6]) is finely powdered and packed into a capillary tube to a height of 2-3 mm.[18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or DigiMelt unit, which consists of a heated block and a thermometer or a digital temperature sensor.[16][19]